molecular formula C10H11BrO B1469436 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol CAS No. 880653-70-3

4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B1469436
CAS No.: 880653-70-3
M. Wt: 227.1 g/mol
InChI Key: ZNUYQILMSVDWLL-UHFFFAOYSA-N
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Description

4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-6-5-8-7(10(6)12)3-2-4-9(8)11/h2-4,6,10,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUYQILMSVDWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1O)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synonyms & Technical Profile: 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-ol

[1][2][3][4]

Executive Summary

4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-ol (CAS: 880653-70-3 ) is a high-value chiral intermediate utilized primarily in the synthesis of metallocene catalysts for olefin polymerization.[1] Its structural significance lies in the precise positioning of the bromine atom (C4) and the methyl group (C2) on the indane scaffold, which dictates the steric and electronic properties of the resulting ligand systems (e.g., 2-methyl-4-bromoindenyl complexes).[1]

This guide provides a definitive reference for researchers, detailing the compound's nomenclature, structural identity, and its critical role as a precursor to 4-bromo-2-methyl-1H-indene .[1]

Chemical Identity & Nomenclature

Accurate identification is critical in patent literature and database searching.[1] While IUPAC nomenclature provides the systematic standard, industry shorthand often prevails in laboratory settings.[1]

Core Identifiers
Identifier Type Value / Description
CAS Registry Number 880653-70-3
Primary IUPAC Name 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-ol
Common Synonym 4-Bromo-2-methyl-1-indanol
Molecular Formula C₁₀H₁₁BrO
Molecular Weight 227.10 g/mol
SMILES CC1CC(C2=C1C=CC=C2Br)O
InChI Key Generated from structure:[1][2][3]InChI=1S/C10H11BrO/c1-6-5-7-8(12)3-2-4-9(7)10(6)13/h2-4,6,10,13H,5H2,1H3
Synonym Taxonomy

Researchers encountering this molecule in legacy data or patent filings (e.g., for polyolefin resins) will often see variations based on the "indanol" vs. "dihydroindenol" naming conventions.[1]

  • Systematic Variations:

    • 4-Bromo-2-methylindane-1-ol[4][1][5][6][7][8]

    • 1H-Inden-1-ol, 4-bromo-2,3-dihydro-2-methyl-[1][6]

  • Functional Variations (Dehydrated Form Context):

    • Precursor to: 4-Bromo-2-methyl-1H-indene (often conflated in search results).[1]

  • Stereochemical Context:

    • The molecule possesses two chiral centers (C1 and C2).[1] Commercial preparations are typically racemic mixtures of cis and trans diastereomers unless specified as (1R,2R) or (1S,2S).[1]

Structural Context & Synthetic Relevance

The utility of 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol is defined by its downstream transformation.[1] It is rarely the final Active Pharmaceutical Ingredient (API); rather, it is the penultimate intermediate in the synthesis of substituted indenyl ligands.[1]

Mechanism of Action in Catalyst Synthesis
  • Ligand Precursor: The alcohol is dehydrated to form 4-bromo-2-methyl-1H-indene .[1]

  • Lithiation: The indene is deprotonated (e.g., with n-BuLi) to form the indenyl anion.[1]

  • Complexation: The anion coordinates with Group IV metals (Zr, Hf) to form metallocene complexes (e.g., rac-dimethylsilylbis(2-methyl-4-phenylindenyl)zirconium dichloride analogs).[1]

    • Note: The 4-bromo position is a "handle" for further functionalization (e.g., Suzuki coupling) to introduce bulky aryl groups, which improve the stereoselectivity of propylene polymerization.[1]

Experimental Protocols

The following protocols synthesize the target alcohol from its ketone precursor and demonstrate its conversion to the indene.

Protocol A: Reduction of 4-Bromo-2-methyl-1-indanone

Target: Synthesis of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-ol[1]

Reagents:

  • 4-Bromo-2-methyl-1-indanone (1.0 eq)[1][8]

  • Sodium Borohydride (NaBH₄) (1.0 - 1.5 eq)[1][8]

  • Methanol (Solvent)[1][8]

  • Toluene (Extraction)[1][8]

Methodology:

  • Dissolution: Dissolve 4-bromo-2-methyl-1-indanone (e.g., 1.6 g) in Methanol (20 mL) and cool to 0°C in an ice bath.

  • Reduction: Slowly add NaBH₄ (268 mg) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[1]

  • Reaction: Stir the mixture at 0°C to room temperature. Monitor by TLC until ketone is consumed (approx. 2 hours).

  • Workup: Quench with water/dilute HCl. Extract with Toluene or Dichloromethane.[1]

  • Isolation: Dry the organic phase over MgSO₄, filter, and concentrate in vacuo.

  • Yield: Expect ~97% yield of a viscous yellow liquid or low-melting solid (Mixture of diastereomers).[1]

Protocol B: Dehydration to 4-Bromo-2-methyl-1H-indene

Target: Conversion of the Alcohol to the Olefin (Ligand Precursor)[1]

Reagents:

  • 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-ol (1.0 eq)[1][5][6]

  • p-Toluenesulfonic acid (p-TSA) (Cat.[1] 0.005 - 0.05 eq)[1]

  • Toluene (Solvent)[1][8][9]

Methodology:

  • Setup: Charge a flask with the alcohol (1.56 g) and Toluene (50 mL). Add p-TSA (7 mg).[1][8]

  • Dehydration: Heat to reflux (110°C) with a Dean-Stark trap to remove water azeotropically. Stir for 1-3 hours.

  • Workup: Cool to room temperature. Wash with saturated NaHCO₃ to neutralize acid.[1]

  • Purification: Concentrate the toluene layer.[1] The resulting 4-bromo-2-methyl-1H-indene is typically a brown/yellow oil or solid (Yield ~85%).[1]

Visualizing the Synthetic Pathway

The following diagram illustrates the transformation logic, highlighting the target molecule's position as the bridge between the ketone starting material and the active metallocene ligand.[1]

SynthesisPathwaycluster_mainSynthesis WorkflowKetone4-Bromo-2-methyl-1-indanone(Precursor)Target4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-ol(TARGET MOLECULE)CAS: 880653-70-3Ketone->TargetReduction(NaBH4, MeOH)Indene4-Bromo-2-methyl-1H-indene(Ligand Precursor)Target->IndeneDehydration(p-TSA, Toluene, 110°C)MetalloceneMetallocene Catalyst(Polymerization Agent)Indene->Metallocene1. n-BuLi2. ZrCl4/HfCl43. Functionalization

Figure 1: Synthetic workflow converting the indanone precursor to the active indene ligand via the target alcohol.[1]

References

  • LG Chem, Ltd. (2019).[1] Supported hybrid metallocene catalysts and polyolefin resin having excellent processability using the same. Patent CN109415450A.[1] Retrieved from

Methodological & Application

Application Note & Protocol: Chemoselective Catalytic Hydrogenation of 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the chemoselective catalytic hydrogenation of 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol. The primary objective of this transformation is the selective removal of the bromine atom (hydrodebromination) to yield 2-methyl-2,3-dihydro-1H-inden-1-ol, a valuable scaffold in medicinal chemistry. This application note delves into the mechanistic underpinnings of the reaction, principles of catalyst selection, and provides a detailed, validated laboratory protocol. It is intended for researchers, chemists, and professionals in the field of drug development seeking a reliable method for this specific transformation.

Introduction and Strategic Importance

The 2,3-dihydro-1H-inden-1-ol (indanol) framework is a privileged scaffold found in numerous biologically active molecules and pharmaceutical agents. The presence of a bromine atom on the aromatic ring, as in 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol, offers a versatile handle for synthetic diversification, often through cross-coupling reactions. However, the final step in a synthetic sequence frequently requires the reductive removal of this halogen to furnish the target compound.

The catalytic hydrogenation of this substrate presents a distinct chemoselectivity challenge. The molecule contains three potentially reducible functional groups:

  • Aryl Bromide: Susceptible to hydrodehalogenation.

  • Benzylic Alcohol: Prone to hydrogenolysis (C-O bond cleavage), especially under harsh conditions.

  • Aromatic Ring: Can be saturated to a cyclohexane ring under forcing conditions.

The goal is to precisely cleave the C-Br bond while preserving the benzylic alcohol and the aromaticity of the fused ring system. This protocol focuses on achieving this transformation with high fidelity using palladium on carbon (Pd/C), a widely used and effective heterogeneous catalyst for hydrodehalogenation reactions.[1][2]

Mechanistic Considerations: The Path to Selectivity

Catalytic hydrogenation on a heterogeneous metal surface is a multi-step process.[3] For the target transformation, the key is to favor the hydrodehalogenation pathway over competing reactions.

Hydrodehalogenation (Desired Pathway): The generally accepted mechanism for hydrodehalogenation on a palladium surface involves the following key steps:

  • Adsorption: The aryl bromide substrate adsorbs onto the palladium surface.

  • Oxidative Addition: The C-Br bond undergoes oxidative addition to a Pd(0) active site, forming a Pd(II) intermediate.

  • Hydrogenolysis: This intermediate reacts with activated hydrogen (hydride species) on the catalyst surface, leading to the cleavage of the Pd-C and Pd-Br bonds and the formation of the C-H bond.

  • Desorption: The debrominated product and HBr desorb from the surface, regenerating the active Pd(0) site.

The reactivity order for hydrodehalogenation is generally I > Br > Cl > F, which correlates with the decreasing C-X bond strength.[4] The C-Br bond (dissociation energy ~293 kJ/mol) is significantly weaker than the C-O bond of the alcohol or the C-C bonds of the aromatic ring, making it the most kinetically labile site under controlled conditions.[4]

Potential Side Reactions:

  • Aromatic Ring Hydrogenation: Saturation of the benzene ring requires more forcing conditions, such as higher hydrogen pressures, elevated temperatures, or more active catalysts like rhodium or ruthenium.[5][6] Standard Pd/C catalysis at low pressure is generally selective for other reductions in the presence of an aromatic ring.[6]

  • Benzylic Hydrogenolysis: Cleavage of the C-OH bond is also possible but typically requires harsher conditions or acidic additives. By maintaining neutral and mild reaction conditions, this pathway is largely suppressed.

The choice of a palladium catalyst is crucial, as it is highly efficient for activating the C-Br bond while being less prone to catalyzing ring saturation compared to platinum or rhodium under mild conditions.[5]

Experimental Protocol

This protocol is designed for a standard laboratory scale and can be adapted as needed. It prioritizes safety and reproducibility.

Materials and Equipment
Reagents & Materials Equipment
4-bromo-2-methyl-2,3-dihydro-1H-inden-1-olTwo- or three-neck round-bottom flask
Palladium on carbon (10 wt. % Pd, dry basis)Magnetic stirrer and stir bar
Methanol (MeOH) or Ethanol (EtOH), ACS gradeHydrogen gas cylinder with regulator
Ethyl acetate (EtOAc), ACS gradeHydrogen balloons or Parr hydrogenation apparatus
Sodium bicarbonate (NaHCO₃), saturated solutionVacuum/inert gas manifold (e.g., Schlenk line)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Syringes and needles
Celite® or a similar filter aidThin-Layer Chromatography (TLC) plates (silica gel)
Deuterated chloroform (CDCl₃) for NMR analysisRotary evaporator
Standard laboratory glassware for workup
NMR spectrometer, GC-MS for analysis
Reaction Workflow

The overall experimental process is outlined in the diagram below.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_analysis Analysis setup1 Dissolve Substrate in Solvent setup2 Add Pd/C Catalyst (under N2 flow) setup1->setup2 setup3 Seal Flask & Purge (3x Vacuum/N2 cycles) setup2->setup3 setup4 Introduce H2 Atmosphere (Balloon or Parr) setup3->setup4 reaction1 Stir Vigorously at Room Temperature setup4->reaction1 reaction2 Monitor by TLC/GC-MS (every 1-2 hours) reaction1->reaction2 workup1 Vent H2, Purge with N2 reaction2->workup1 Upon Completion workup2 Filter through Celite® to Remove Pd/C workup1->workup2 workup3 Concentrate Filtrate (Rotary Evaporator) workup2->workup3 workup4 Aqueous Workup (EtOAc / sat. NaHCO3) workup3->workup4 workup5 Dry & Concentrate Crude Product workup4->workup5 analysis1 Purify by Column Chromatography (if needed) workup5->analysis1 analysis2 Characterize by NMR, MS analysis1->analysis2

Caption: Experimental workflow for catalytic hydrogenation.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol (e.g., 1.0 g, 4.40 mmol).

    • Dissolve the substrate in a suitable solvent such as methanol or ethanol (approx. 20-30 mL).

    • Carefully add 10% Pd/C catalyst (e.g., 5-10 mol %, ~50-100 mg). Safety Note: Pd/C can be pyrophoric. Handle in a well-ventilated area and avoid generating dust. It is often handled as a water-wet paste to mitigate this risk; if so, adjust solvent volumes accordingly.[1]

    • Seal the flask with a septum and connect it to a vacuum/inert gas manifold.

  • Establishing Hydrogen Atmosphere:

    • Carefully evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Introduce hydrogen gas. For a lab scale, this can be done by evacuating the flask one last time and backfilling with hydrogen from a balloon. For larger scales or reactions requiring higher pressure, a Parr hydrogenation apparatus should be used.

    • Ensure the system is sealed and begin vigorous stirring. Efficient stirring is critical for good contact between the gas, liquid, and solid catalyst phases.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC or GC-MS.

    • To take a sample, briefly switch the atmosphere from hydrogen to nitrogen, withdraw a small aliquot via syringe, and filter it through a small plug of silica or a syringe filter to remove the catalyst before analysis.

    • On a TLC plate, the product should have a different Rf value than the starting material (typically higher, as it is less polar). The reaction is complete when the starting material spot is no longer visible.

  • Workup and Isolation:

    • Once the reaction is complete (typically 2-6 hours), carefully vent the hydrogen atmosphere in a fume hood and purge the flask with nitrogen.

    • Dilute the reaction mixture with ethyl acetate or methanol and filter it through a pad of Celite® to remove the solid Pd/C catalyst. Wash the filter cake thoroughly with the same solvent to ensure complete recovery of the product.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator.

    • Redissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any HBr formed, followed by brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Analysis:

    • The crude product, 2-methyl-2,3-dihydro-1H-inden-1-ol, can be purified by flash column chromatography on silica gel if necessary, typically using a hexane/ethyl acetate gradient.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data and Expected Outcomes

Reaction Parameters and Optimization

The success of the hydrodebromination is dependent on several factors, which can be optimized as summarized below.

ParameterRecommended RangeRationale & Expected Outcome
Catalyst Loading 5–10 mol %Lower loading may lead to slow or incomplete reactions. Higher loading is often unnecessary and increases cost.
Hydrogen Pressure 1 atm (balloon) – 50 psiAtmospheric pressure is usually sufficient for C-Br cleavage.[2] Higher pressures may increase reaction rate but also the risk of ring saturation.
Temperature 20–40 °CThe reaction is typically facile at room temperature. Gentle heating may be applied if the reaction is sluggish, but increases the risk of side reactions.
Solvent MeOH, EtOH, EtOAc, THFProtic solvents like methanol and ethanol are excellent choices as they have good hydrogen solubility and are effective in this reaction.[7]
Reaction Time 2–8 hoursMonitor by TLC/GC-MS to determine completion and avoid potential over-reduction or side product formation with extended times.
Analytical Characterization

A successful reaction is confirmed by the disappearance of the starting material and the appearance of the product with the expected analytical data.

CompoundKey ¹H NMR SignalMass Spec (m/z) [M]⁺
Starting Material Aromatic protons in the ~7.1-7.5 ppm range, characteristic pattern for a 1,2,4-trisubstituted ring.Expected m/z for C₁₀H₁₁BrO
Product Aromatic protons in the ~7.1-7.3 ppm range, simpler pattern consistent with a 1,2-disubstituted ring. Disappearance of one aromatic proton signal.Expected m/z for C₁₀H₁₂O

Reaction Visualization

Caption: Reaction scheme for hydrodebromination.

Safety and Troubleshooting

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all operations are performed in a well-ventilated fume hood, away from ignition sources. Check for leaks in the apparatus before starting.[1]

  • Palladium on Carbon: Dry Pd/C is pyrophoric and can ignite upon exposure to air, especially in the presence of flammable solvents. Handle with care, preferably under an inert atmosphere or as a water-wet paste.[1]

  • Troubleshooting:

    • Slow/Incomplete Reaction: Check for leaks in the hydrogen supply. Ensure vigorous stirring. The catalyst may be deactivated; try a fresh batch. Gentle heating (to ~40 °C) can also be attempted.

    • Side Product Formation: If hydrogenolysis of the alcohol or ring reduction is observed, reduce the hydrogen pressure, temperature, or reaction time. Ensure the reaction mixture is neutral.

References

  • Visible-Light-Driven Catalytic Dehalogenation of Trichloroacetic Acid and α-Halocarbonyl Compounds: Multiple Roles of Copper - ACS Publications. (n.d.).
  • Catalytic Hydrodehalogenation Reactions. (n.d.).
  • Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress. (n.d.).
  • Dehalogenation - Wikipedia. (n.d.).
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal. (n.d.).
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. (n.d.).
  • Application Notes and Protocols: Catalytic Hydrogenation of 3-Propylphenol - Benchchem. (n.d.).
  • cis-Selective Hydrogenation of Aryl Germanes: A Direct Approach to Access Saturated Carbo - Semantic Scholar. (2023-02-13).
  • Pd/C Catalyzed Dehalogenation of (Hetero)aryls Using Triethylsilane as Hydrogen Donor. (n.d.).
  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal. (n.d.).
  • Pd/C-Catalyzed Room-Temperature Hydrodehalogenation of Aryl Halides with Hydrazine Hydrochloride. - ResearchGate. (n.d.).
  • Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas - ChemRxiv. (n.d.).
  • Efficient Transfer Hydrodehalogenation of Halophenols Catalyzed by Pd Supported on Ceria - ChemRxiv. (n.d.).
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011-11-25).
  • Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors - Beilstein Journals. (n.d.).
  • Reactivity of chlorophenols for hydrogenation at 298 K under 0.35 MPa H 2 with 0.5 g of catalyst. - ResearchGate. (n.d.).
  • Catalytic Hydrogenation - Chemistry LibreTexts. (2021-07-05).
  • Application Notes and Protocols for the Catalytic Hydrogenation of Aromatic Precursors - Benchchem. (n.d.).
  • Gas Phase Catalytic Hydrogenation of C4 Alkynols over Pd/Al 2 O 3 - MDPI. (n.d.).
  • A Review on the Catalytic Hydrogenation of Bromate in Water Phase - MDPI. (n.d.).
  • Catalytic Hydrogenation of Alkenes - Chemistry LibreTexts. (2023-01-22).
  • 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry - YouTube. (2020-11-20).
  • Hydrogenation (video) | Alkene reactions - Khan Academy. (n.d.).
  • Reduction of Aromatic Compounds - Chemistry LibreTexts. (2024-09-30).
  • Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. (n.d.).
  • Stereoretentive C-H bond activation in the aqueous phase catalytic hydrogenation of amino acids to amino alcohols - PubMed. (n.d.).
  • Chemoselective hydrogenation of aromatic nitro compounds in the presence of homogeneous Pd based catalysts - PubMed. (2021-05-27).
  • Catalytic hydrogenation of multisubstituted aryl boronate esters and... - ResearchGate. (n.d.).
  • Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC. (2023-11-11).
  • Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration - OUCI. (n.d.).

Sources

Strategic Protection of the 1-Indanol Scaffold: Stability, Selectivity, and Protocol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis: The "Benzylic Dilemma"

Protecting the 1-indanol hydroxyl group requires a nuanced understanding of benzylic reactivity . Unlike aliphatic secondary alcohols, the 1-indanol position is electronically activated by the adjacent aromatic ring. This creates a specific "failure mode" profile that must dictate your protecting group (PG) strategy.

The Core Challenges
  • Elimination (Dehydration): The benzylic carbocation is stabilized by resonance. Under acidic conditions (even mild Lewis acids), the C-O bond weakens, leading to rapid elimination to form indene . This is thermodynamically driven by the formation of a conjugated system.

  • Racemization (

    
     Pathways):  If you are working with chiral 1-indanol (a common pharmacophore), acidic deprotection conditions can trigger transient carbocation formation, scrambling the stereocenter before the PG is fully removed.
    
  • Hydrogenolysis Sensitivity: Standard benzyl (Bn) ethers are risky. Conditions used to remove a Bn group (

    
    , Pd/C) can often cleave the benzylic C-O bond entirely, reducing the alcohol to the hydrocarbon (indane).
    
Decision Matrix: Selecting the Right Group

The choice of PG depends heavily on the downstream chemistry. Use the following logic flow to determine your strategy.

IndanolStrategy Start Start: 1-Indanol Protection Chiral Is the substrate Chiral? Start->Chiral Resolution Do you need to resolve it? Chiral->Resolution Yes (Racemic) Downstream Downstream Conditions? Chiral->Downstream No (Achiral) Enzymatic STRATEGY A: Enzymatic Acylation (Kinetic Resolution) Resolution->Enzymatic Yes Resolution->Downstream No (Already Pure) BaseSens Base Sensitive? Downstream->BaseSens Requires Base Stability AcidSens Acid Sensitive? Downstream->AcidSens Requires Acid Stability TBS STRATEGY B: Silyl Ether (TBS) (Fluoride Cleavage) BaseSens->TBS Yes MOM STRATEGY D: MOM/THP Ether (High Risk: Acid cleavage) BaseSens->MOM Yes (Extreme Stability) AcidSens->TBS Moderate Acetate STRATEGY C: Ester (Ac/Bz) (Base Hydrolysis) AcidSens->Acetate Yes

Figure 1: Strategic decision tree for 1-indanol protection. Note the "High Risk" designation for MOM/THP due to the acid requirement for removal.

Recommended Protocols

Protocol A: The "Gold Standard" – Silylation (TBS)

Application: General synthesis, preservation of chirality, stability against reduction/oxidation. Mechanism: Nucleophilic attack of the alcohol on the silyl chloride, assisted by imidazole as a base and nucleophilic catalyst.

Reagents:

  • 1-Indanol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • DMF (Anhydrous, 0.5 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    . Add 1-indanol and dissolve in anhydrous DMF.
    
  • Addition: Add imidazole in one portion. The solution should remain clear.

  • Silylation: Add TBSCl portion-wise over 5 minutes.

    • Expert Insight: Although TBSCl is robust, adding it as a solution in minimal DMF prevents local concentration spikes that can lead to silyl impurities.

  • Reaction: Stir at 23 °C for 3–12 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 9:1). The product (

      
      ) is less polar than the starting material (
      
      
      
      ).
  • Workup (Critical): Dilute with

    
     (not DCM, to avoid emulsion with DMF). Wash with Water  (x3) to remove DMF/Imidazole. Wash with Brine  (x1).
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography.
    

Self-Validation:

  • 1H NMR: Look for the disappearance of the broad OH singlet and the appearance of the TBS doublet (Si-C-CH3) at

    
     0.1 and the t-butyl singlet at 
    
    
    
    0.9.
  • Yield Target: >90%.

Protocol B: Enzymatic Kinetic Resolution (Acylation)

Application: Generating enantiopure 1-indanol from racemic starting material while simultaneously protecting it. Mechanism: Candida antarctica Lipase B (CALB) selectively acylates the (R)-enantiomer (typically) of secondary alcohols, leaving the (S)-enantiomer as the free alcohol.

Reagents:

  • Racemic 1-Indanol (1.0 equiv)

  • Vinyl Acetate (3.0 equiv) – Acts as acyl donor and solvent component.

  • Novozym 435 (Immobilized CALB) (20 mg/mmol substrate)

  • MTBE or Toluene (Solvent)

Step-by-Step Methodology:

  • Setup: In a glass vial, dissolve racemic 1-indanol in MTBE.

  • Acyl Donor: Add Vinyl Acetate.

    • Why Vinyl Acetate? The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde (volatile), driving the equilibrium forward irreversibly.

  • Initiation: Add Novozym 435 beads.

  • Incubation: Shake (do not stir with a magnetic bar, which grinds the beads) at 30–40 °C.

  • Monitoring: Monitor by Chiral HPLC or GC. Stop when conversion reaches exactly 50%.

  • Workup: Filter off the enzyme beads (can be washed and reused). Concentrate the filtrate.

  • Separation: Separate the (S)-alcohol and (R)-acetate via column chromatography (large

    
     difference).
    

Data Summary: Enzymatic Efficiency

ParameterValueNotes
Enzyme Novozym 435Robust, reusable, commercial.
Selectivity (E) >200Excellent discrimination for 1-indanol.
Time 4–24 hDepends on temperature/concentration.
Yield ~45-48%Theoretical max is 50% for each enantiomer.
Protocol C: Deprotection (The Danger Zone)

This is where most failures occur with 1-indanol.

Method 1: Fluoride Cleavage (For TBS) - Recommended

Reagent: TBAF (1.0 M in THF).[1][2] Procedure:

  • Dissolve TBS-ether in THF.

  • Add TBAF (1.1 equiv).[2] Stir at RT for 1 hour.

  • Quench: Add saturated

    
    .
    
  • Why this works: The conditions are slightly basic/buffered. It avoids the generation of the benzylic carbocation, preserving the stereocenter and preventing elimination to indene.

Method 2: Acidic Cleavage (For MOM/THP/TBS) - High Risk

Reagent: AcOH/THF/Water (3:1:1) or dilute HCl. Risk Mitigation:

  • If you must use acid, keep the temperature at 0 °C.

  • Monitor strictly. If "Indene" (olefinic protons at

    
     6.5–7.0) appears, quench immediately with 
    
    
    
    .

Troubleshooting & Failure Analysis

Symptom: Appearance of olefinic signals in NMR (


 6.5–7.0 ppm) and loss of optical rotation.
Cause:  Acid-catalyzed elimination (Dehydration).
Solution: 
  • Switch from Acidic deprotection to Fluoride (if Silyl) or Basic hydrolysis (if Ester).

  • If using acid is unavoidable, use a scavenger (e.g., dilute conditions) or switch to a Lewis Acid like

    
     in DCM which is sometimes milder than Bronsted acids for MOM removal.
    

Symptom: Low yield in Williamson Ether Synthesis (Benzyl protection). Cause: Competitive elimination of the benzylic halide or the starting alcohol under strong base (NaH) conditions. Solution: Use Dudley's Reagent (Benzyl trichloroacetimidate) with catalytic TfOH in mild solvent (Cyclohexane/DCM) to install the benzyl group without strong base.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (The definitive guide for stability data).

  • Kinetic Resolution of Indanol Derivatives. Journal of Molecular Catalysis B: Enzymatic. (Demonstrates CALB efficiency).

  • Silyl Ethers in Organic Synthesis. Organic Chemistry Portal. (Stability and deprotection data).

  • Benzylic Elimination Mechanisms. Common Organic Chemistry. (Mechanistic insight into indene formation).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-2-methyl-1-indanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-bromo-2-methyl-1-indanol. This document is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. Here, we address common challenges and provide field-proven insights to help you optimize your experimental outcomes, focusing on improving yield and purity.

Section 1: Synthesis of the Precursor, 4-Bromo-2-methyl-1-indanone

The most robust and common route to the target indanol is a two-step process beginning with the synthesis of the key intermediate, 4-bromo-2-methyl-1-indanone. The quality and yield of this precursor are critical for the success of the overall synthesis. The primary method for its preparation is an intramolecular Friedel-Crafts acylation.

FAQ 1.1: What is the recommended synthetic route for 4-bromo-2-methyl-1-indanone?

The most reliable method is the intramolecular Friedel-Crafts cyclization of 3-(2-bromo-5-methylphenyl)propanoic acid.[1] This reaction proceeds in two stages: first, the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂), followed by the Lewis acid-catalyzed cyclization to form the five-membered ring.[2]

Causality: The conversion to the acyl chloride is necessary because the carboxylic acid itself is not electrophilic enough to participate in the Friedel-Crafts reaction. The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the acyl chloride, generating a highly electrophilic acylium ion intermediate which then undergoes electrophilic aromatic substitution on the tethered benzene ring to close the indanone ring.

Below is a diagram outlining this critical workflow.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation cluster_2 Workup & Purification A 3-(2-bromo-5-methylphenyl) propanoic acid B 3-(2-bromo-5-methylphenyl) propanoyl chloride A->B  SOCl₂, Reflux   C Acylium Ion Intermediate B->C  AlCl₃, DCM, 0°C to RT   D 4-Bromo-2-methyl-1-indanone C->D  Intramolecular Cyclization   E Quench (Ice Water) D->E F Extraction (DCM) E->F G Purification (Recrystallization or Chromatography) F->G

Caption: Workflow for 4-bromo-2-methyl-1-indanone synthesis.

Troubleshooting Guide: Friedel-Crafts Cyclization

Question 1.2: My yield of 4-bromo-2-methyl-1-indanone is consistently low. What are the common causes and how can I fix them?

Low yields in Friedel-Crafts acylations are a frequent issue. The root cause can typically be traced to one of four areas: catalyst activity, reaction conditions, starting material quality, or workup procedure.

Problem Area Potential Cause Troubleshooting & Optimization Strategy
Catalyst Activity Deactivation by Moisture: Aluminum chloride (AlCl₃) is extremely hygroscopic and reacts violently with water. Trace moisture in reagents or glassware will quench the catalyst, halting the reaction.[1]Action: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents and freshly opened or properly stored AlCl₃. Perform the reaction under an inert atmosphere (N₂ or Ar).
Insufficient Catalyst: An inadequate amount of catalyst will lead to an incomplete reaction. Stoichiometrically, slightly more than one equivalent is needed.Action: Use 1.1 to 1.5 equivalents of AlCl₃. A higher loading can sometimes drive the reaction to completion, but may also increase side products. Monitor reaction progress via Thin Layer Chromatography (TLC).
Reaction Conditions Suboptimal Temperature: If the temperature is too low, the reaction rate will be slow and may not reach completion. If it's too high, it can promote polymerization and other side reactions.[1]Action: Add the acyl chloride to the AlCl₃ suspension at 0°C to control the initial exothermic reaction, then allow it to warm to room temperature. Gentle heating (e.g., 40°C) can be applied if the reaction is sluggish, but must be monitored carefully.[2]
Side Reactions Polymerization/Intermolecular Acylation: The highly reactive acylium ion can react with another molecule of the starting material instead of cyclizing, leading to oligomeric byproducts.[1]Action: Maintain high dilution conditions. This is achieved by adding the acyl chloride solution dropwise to the Lewis acid suspension over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the intramolecular pathway.
Workup & Purification Product Loss: The product can be lost during the aqueous quench and extraction steps if not performed correctly.Action: Quench the reaction by carefully pouring the mixture into a vigorously stirred slurry of ice and water. This hydrolyzes the aluminum complexes and precipitates the product. Ensure thorough extraction with a suitable solvent like dichloromethane (DCM). Optimize purification; for recrystallization, test various solvent systems (e.g., ethanol/water, hexanes/ethyl acetate) to maximize recovery.[1]
Detailed Protocol 1: Synthesis of 4-Bromo-2-methyl-1-indanone

This protocol is a self-validating system. Successful conversion in Step 1 can be confirmed by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid, appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber) before proceeding.

  • Acyl Chloride Formation:

    • To a solution of 3-(2-bromo-5-methylphenyl)propanoic acid (1.0 eq) in 1,2-dichloroethane (DCE) or dichloromethane (DCM), add thionyl chloride (2.5 eq).

    • Heat the mixture to reflux and maintain for 3-4 hours, or until gas evolution ceases. The reaction progress can be monitored by TLC.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude acyl chloride is often used directly in the next step.[2]

  • Friedel-Crafts Cyclization:

    • Under an inert atmosphere, suspend anhydrous aluminum chloride (1.5 eq) in anhydrous DCM in an oven-dried flask.

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve the crude acyl chloride from the previous step in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension over 30-60 minutes, keeping the internal temperature below 5°C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.[2]

  • Workup and Purification:

    • Carefully quench the reaction by slowly pouring the mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.

    • Separate the organic layer. Extract the aqueous layer two more times with DCM.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from ethanol or by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford 4-bromo-2-methyl-1-indanone as a solid.[2]

Section 2: Reduction to 4-bromo-2-methyl-1-indanol

With the key indanone precursor in hand, the final step is the reduction of the ketone to the corresponding secondary alcohol. This is a standard transformation, but careful choice of reagents and conditions is necessary to maximize yield and prevent side reactions.

FAQ 2.1: Which reducing agents are best for converting 4-bromo-2-methyl-1-indanone to the alcohol?

The choice of reducing agent depends on the desired selectivity, safety, and scale of the reaction. For this specific transformation, milder hydride reagents are preferred.

Reducing Agent Pros Cons Typical Conditions
Sodium Borohydride (NaBH₄) - Chemoselective: Reduces ketones and aldehydes but not esters or carboxylic acids. - Safe & Easy to Handle: Stable in air, can be used in protic solvents (alcohols). - High Yield: Often provides near-quantitative conversion.[3]- Slower: Less reactive than LiAlH₄. - Stereoselectivity: May provide a mixture of cis/trans isomers, though often with a preference for the less-hindered attack.Ethanol or Methanol, 0°C to RT, 1-2 hours.[3]
Lithium Aluminum Hydride (LiAlH₄) - Powerful: Rapidly reduces ketones and most other carbonyl functional groups.- Highly Reactive: Reacts violently with water and protic solvents. Requires anhydrous conditions and an inert atmosphere. - Less Selective: Can reduce other functional groups if present. - Over-reduction Risk: Potential for reduction of the aromatic ring or cleavage of the C-Br bond under harsh conditions (rare but possible).Anhydrous THF or Et₂O, 0°C, under N₂.

Recommendation: For this synthesis, sodium borohydride (NaBH₄) is the superior choice. Its high chemoselectivity, safety profile, and proven efficacy in similar systems make it ideal for achieving a high yield of 4-bromo-2-methyl-1-indanol without risking undesirable side reactions.[3]

G cluster_0 Reduction cluster_1 Workup cluster_2 Purification Indanone 4-Bromo-2-methyl-1-indanone Indanol 4-Bromo-2-methyl-1-indanol Indanone->Indanol  NaBH₄, Ethanol, 0°C to RT   Quench Quench (e.g., Water or dilute HCl) Indanol->Quench Concentrate Solvent Removal Quench->Concentrate Extract Extraction (e.g., Ethyl Acetate) Concentrate->Extract Wash Wash & Dry Extract->Wash FinalProduct Pure 4-Bromo-2-methyl-1-indanol Wash->FinalProduct  Recrystallization or Chromatography  

Caption: Workflow for the reduction of the indanone to the indanol.

Troubleshooting Guide: Ketone Reduction

Question 2.2: My reduction with NaBH₄ is incomplete, even after several hours. What should I check?

  • Reagent Quality: NaBH₄ can slowly decompose upon exposure to atmospheric moisture. Ensure you are using a fresh bottle or one that has been stored properly in a desiccator.

  • Stoichiometry: While catalytic amounts can sometimes work, it's standard practice to use a slight excess (1.1 - 1.5 equivalents) of NaBH₄ to ensure the reaction goes to completion. The stoichiometry involves one hydride per ketone, but using a slight excess accounts for any reaction with the solvent or trace water.

  • Temperature: While the reaction is often started at 0°C to moderate the initial rate, allowing it to warm to room temperature is typically necessary for it to reach completion. If the reaction is stalled, gentle warming (30-40°C) can be beneficial.

  • Solvent Choice: Methanol and ethanol are excellent solvents. Ensure the indanone is fully dissolved before adding the reducing agent. If solubility is an issue, a co-solvent like THF might be necessary.

Question 2.3: My NMR spectrum shows signals corresponding to an alkene, suggesting an elimination side product. How can I prevent this?

Formation of the corresponding indene via elimination of water is a potential side reaction, particularly during the workup.

  • Cause: This is often acid-catalyzed. If the workup involves a strong acidic quench to destroy excess hydride, the resulting low pH combined with heating (e.g., during solvent evaporation) can promote dehydration of the benzylic alcohol.

  • Solution:

    • Milder Quench: Quench the reaction with water or a saturated ammonium chloride (NH₄Cl) solution instead of a strong acid.

    • Low-Temperature Workup: Keep all workup steps, including rotary evaporation, at a low temperature (<40°C) to minimize the chance of thermal elimination.

    • Avoid Acid: Do not let the purified product sit in acidic conditions. If purification is done via chromatography, ensure any acidic residue on the silica gel is neutralized or use a different purification method.

Detailed Protocol 2: Reduction to 4-bromo-2-methyl-1-indanol
  • Reaction Setup:

    • Dissolve 4-bromo-2-methyl-1-indanone (1.0 eq) in absolute ethanol in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • In small portions, add sodium borohydride (1.2 eq) to the stirred solution. Be mindful of initial gas evolution (hydrogen).

  • Reaction Execution:

    • After the addition is complete, continue stirring at 0°C for 30 minutes, then remove the ice bath and stir at room temperature for an additional 1-2 hours.

    • Monitor the reaction by TLC (staining with potassium permanganate can help visualize the alcohol product) until all the starting ketone has been consumed. A typical reported yield for a similar non-methylated substrate is 98%.[3]

  • Workup and Purification:

    • Cool the flask back to 0°C and slowly add water to quench the excess NaBH₄.

    • Concentrate the mixture under reduced pressure to remove most of the ethanol.

    • Add water to the residue and extract the product with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate to obtain the crude 4-bromo-2-methyl-1-indanol.

    • Purify the product by recrystallization (e.g., from a hexane/ethyl acetate mixture) or flash column chromatography if necessary.

References

  • Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83–87.

  • Organic Chemistry Portal. (n.d.). Indanone synthesis.

  • BenchChem. (2025). Technical Support Center: 4-Methyl-1-indanone Synthesis.

  • LEAPChem. (2026). What Makes 4-Bromo-1-indanone (CAS 15115-60-3) a Valuable Intermediate in Modern Chemical Synthesis?

  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.

  • Tokyo Chemical Industry. (n.d.). 4-Bromo-2-methyl-1-indanone.

  • ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?

  • ChemicalBook. (n.d.). 4-BROMO-2,3-DIHYDRO-1H-INDEN-1-OL synthesis.

  • ChemicalBook. (n.d.). 4-BROMO-1-METHYL-1H-INDOLE synthesis.

  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity.

  • Google Patents. (n.d.). Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.

  • YouTube. (2024). 4 bromoaniline : Organic Synthesis.

  • BenchChem. (2025). Improving yield in the cyclization step of 6-bromo-1H-indazol-4-amine synthesis.

  • Royal Society of Chemistry. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks.

  • National Institutes of Health. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications.

  • Sigma-Aldrich. (n.d.). 4-Bromo-1-indanol 97%.

  • Amerigo Scientific. (n.d.). 4-Bromo-1-indanol.

  • Organic Syntheses. (n.d.). Alkyl and Alkylene Bromides.

  • Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate.

  • ChemicalBook. (n.d.). 4-Bromo-1-indanone synthesis.

  • Royal Society of Chemistry. (2021). Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core.

  • Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

Sources

Technical Support Center: Stereocontrol in 2-Methyl-1-Indanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the Chemical Process R&D sector. It assumes the user has access to standard organic synthesis infrastructure (Schlenk lines, HPLC/GC, NMR).

Case ID: IND-2M-DR-OPT Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary: The Stereochemical Challenge

Synthesizing 2-methyl-1-indanol requires precise control over two contiguous stereocenters (C1 and C2). The geometric constraints of the fused 5-membered ring create a specific challenge:

  • The Problem: Standard reduction (e.g., NaBH₄) typically yields a diastereomeric ratio (dr) near 1:1 or slightly favors the trans-isomer due to weak steric differentiation.

  • The Solution: You must decouple the thermodynamic stability from the kinetic reaction pathway.

    • For cis-isomer: Use steric bulk to enforce anti-attack relative to the C2-methyl group (Kinetic Control).

    • For trans-isomer: Since direct thermodynamic reduction is often non-selective, the most reliable route is stereochemical inversion (Mitsunobu) of the cis-isomer.

Decision Matrix: Select Your Workflow

Before proceeding, identify your target diastereomer.

Synthesis_Workflow Start Target: 2-Methyl-1-Indanol Choice Which Diastereomer? Start->Choice Cis Target: CIS (syn) (Kinetic Product) Choice->Cis Trans Target: TRANS (anti) (Inverted Product) Choice->Trans Enantio Target: High ee% + High dr (Asymmetric) Choice->Enantio MethodA Method A: L-Selectride Reduction (-78°C) Cis->MethodA MethodB Method B: Mitsunobu Inversion of Cis-Isomer Trans->MethodB MethodC Method C: Noyori ATH (DKR) (Ru-TsDPEN) Enantio->MethodC

Figure 1: Strategic workflow for selecting the optimal synthetic route based on stereochemical requirements.

Technical Protocols
Method A: Synthesis of cis-2-Methyl-1-Indanol (Kinetic Control)

Mechanism: The bulky sec-butyl groups of L-Selectride prevent approach from the face containing the C2-methyl group ("top" face). The hydride attacks from the "bottom" (anti), forcing the hydroxyl group to the "top" (syn to methyl).

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon.

  • Solvent: Dissolve 2-methyl-1-indanone (1.0 equiv) in anhydrous THF (0.1 M).

  • Cooling: Cool solution to -78 °C (Dry ice/Acetone). Critical: Temperature control is essential for high dr.

  • Addition: Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise over 30 minutes.

  • Reaction: Stir at -78 °C for 2 hours. Monitor by TLC/GC.

  • Quench: Oxidative workup is required to remove organoboranes.

    • Add MeOH slowly at -78 °C.

    • Add NaOH (3M, 2 equiv) followed by H₂O₂ (30%, 2 equiv).

    • Warm to Room Temp (RT) and stir for 1 hour.

  • Purification: Extract with Et₂O, wash with brine, dry over Na₂SO₄. Flash chromatography (Hex/EtOAc).

Expected Results:

  • Yield: >90%

  • dr (cis:trans): Typically >95:5

Method B: Synthesis of trans-2-Methyl-1-Indanol (Stereochemical Inversion)

Mechanism: Direct reduction to the trans-isomer is difficult to control. The most robust method is to synthesize the cis-isomer (Method A) and invert the C1 center using a Mitsunobu reaction.

Protocol:

  • Reagents: Charge flask with cis-2-methyl-1-indanol (1.0 equiv), Triphenylphosphine (PPh₃) (1.5 equiv), and p-Nitrobenzoic acid (1.5 equiv) in anhydrous THF.

    • Note: p-Nitrobenzoic acid is preferred over benzoic acid for easier hydrolysis and higher yields in hindered systems.

  • Addition: Cool to 0 °C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise.

  • Reaction: Warm to RT and stir overnight.

  • Hydrolysis (The Reveal):

    • Concentrate the mixture.

    • Dissolve residue in MeOH.

    • Add K₂CO₃ (2.0 equiv) and stir until the ester is cleaved (TLC monitoring).

  • Purification: Standard aqueous workup and column chromatography.

Expected Results:

  • dr (trans:cis): >98:2 (Limited only by the completeness of the reaction).

Method C: Enantioselective Synthesis (Noyori DKR)

Mechanism: Dynamic Kinetic Resolution (DKR).[1][2][3] The base (KOH/Et₃N) rapidly racemizes the C2-methyl center via enolization. The Ruthenium catalyst selectively reduces one enantiomer of the ketone faster than the other, setting both C1 and C2 stereocenters simultaneously.

Protocol:

  • Catalyst: RuCl (1 mol%).

  • Hydrogen Source: 5:2 Formic Acid/Triethylamine azeotrope (or HCO₂Na in water/DCM biphasic).

  • Conditions: Stir 2-methyl-1-indanone in the H-source/solvent mixture at 25–40 °C.

  • Result: Usually yields the (1S, 2S)-cis or (1R, 2R)-cis alcohol (depending on ligand chirality) with high ee and dr.

Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
Low dr (approx 50:50) Insufficient Steric Bulk: You likely used NaBH₄ or LiAlH₄.Switch to L-Selectride (Method A). The methyl group on the indanone ring is not large enough to direct small hydrides effectively.
Low dr with L-Selectride Temperature too high: Reaction warmed up during addition.Ensure internal temperature remains below -70 °C during addition. Fast addition generates exotherms that erode selectivity.
Product Epimerization Acidic Workup: Benzylic alcohols are sensitive.Avoid strong acids during workup. Use buffered NH₄Cl or neutral water washes. Ensure the Mitsunobu hydrolysis uses mild base (K₂CO₃/MeOH).
Low Yield in Mitsunobu Steric Hindrance: The C1 position is neopentyl-like (adjacent to C2-Me).Use p-Nitrobenzoic acid (more acidic, better nucleophile) and DIAD (less steric bulk than DEAD). Allow longer reaction times (24h).
Incomplete Conversion (DKR) Catalyst Poisoning or Equilibrium: Degas solvents thoroughly (Ru is O₂ sensitive). If using Transfer Hydrogenation, remove the acetone byproduct (if using iPrOH) or use Formic Acid to drive the equilibrium.
Mechanistic Visualization

The following diagram illustrates why L-Selectride favors the cis-isomer.

Steric_Model Substrate 2-Methyl-1-Indanone (C2-Me pointing UP) Face_Top Top Face Approach (Syn to Methyl) Substrate->Face_Top Blocked by Sterics Face_Bottom Bottom Face Approach (Anti to Methyl) Substrate->Face_Bottom Accessible Product_Trans Trans-Alcohol (Minor/Trace) Face_Top->Product_Trans Product_Cis Cis-Alcohol (Major Product) Face_Bottom->Product_Cis Reagent L-Selectride (Bulky Hydride) Reagent->Face_Top Reagent->Face_Bottom

Figure 2: Steric approach control. The C2-methyl group sterically hinders the "top" face, forcing the bulky L-Selectride to attack from the bottom, pushing the resulting hydroxyl group "up" (cis).

References
  • Stereoselective Reduction of Indanones (General Principles)

    • Ghosh, A. K., et al. (1991). Stereoselective reduction of alpha-hydroxy oxime ethers: A route to cis-1-amino-2-indanol. This paper establishes the baseline for steric control in indane systems.
    • Source:

  • L-Selectride Selectivity

    • Brown, H. C., & Krishnamurthy, S. (1979). Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity.
    • Source:

  • Mitsunobu Inversion Protocols

    • Swamy, K. C. K., et al. (2009).
    • Source:

  • Noyori Dynamic Kinetic Resolution (DKR)

    • Noyori, R., et al. (1995).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.

    • Source:

Disclaimer: These protocols involve hazardous chemicals (pyrophoric hydrides, high-pressure hydrogen sources). All experiments must be conducted in a fume hood with appropriate PPE. Consult your institution's EHS guidelines before proceeding.

Sources

removing impurities from crude 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-ol Purification Ticket ID: #IND-BR-402 Status: Open Assigned Specialist: Dr. A. Vance, Senior Process Chemist

User Query:

"I am synthesizing 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol via NaBH4 reduction of the ketone. My crude NMR shows residual starting material, a small olefinic impurity, and a messy diastereomeric mixture (cis/trans). Recrystallization isn't cleaning it up efficiently.[1] How do I isolate the pure alcohol without dehydrating it?"

Specialist Response

Hello. This is a classic challenge with substituted 1-indanols. You are dealing with a benzylic alcohol prone to elimination, a sterically congested reduction, and a diastereomeric separation problem.

Below is the troubleshooting protocol designed to isolate your target.

Module 1: The "Sticky" Ketone (Residual Starting Material)

Diagnosis: The reduction of 4-bromo-2-methyl-1-indanone is often sluggish due to steric hindrance from the C2-methyl group. If you see starting material (ketone) in the crude, it will co-crystallize with your product, making purification impossible.

Troubleshooting Protocol:

Variable Recommendation Why? (The Science)
Reagent Stoichiometry Increase NaBH₄ to 1.5 – 2.0 equivalents .The C2-methyl blocks the Burgi-Dunitz trajectory. Excess hydride forces the kinetics.
Solvent System Switch to MeOH:THF (1:1) or EtOH .Pure methanol can solvolyze the borohydride too fast. THF solubilizes the lipophilic brominated ketone better.
Temperature Cool to 0°C , then warm to RT .Prevent over-reduction or side reactions, but allow thermal energy to overcome the steric barrier later.
Cleanup (Chemoselective) Girard’s Reagent T (if <5% ketone remains).This water-soluble hydrazine derivatizes the ketone into a water-soluble hydrazone, which washes away during aqueous workup, leaving the alcohol.

Module 2: The "Ghost" Peak (Dehydration to Indene)

Diagnosis: You mentioned an "olefinic impurity." This is 4-bromo-2-methyl-1H-indene .[2] Critical Warning: 1-Indanols are benzylic alcohols . They are exceptionally prone to acid-catalyzed dehydration because the resulting carbocation is resonance-stabilized by the aromatic ring (and the bromine substituent).

The Dehydration Trap: If you use acidic workups (HCl quench) or heat the crude excessively during rotary evaporation, you will generate the alkene.

Mechanism of Failure (Visualization):

DehydrationRisk Alcohol Target Alcohol (Benzylic OH) Carbocation Benzylic Carbocation (Resonance Stabilized) Alcohol->Carbocation Protonation & -H2O Acid Acidic Workup (H+) Acid->Carbocation Heat Heat (>40°C) Heat->Carbocation Indene Impurity: 4-bromo-2-methyl-indene Carbocation->Indene -H+ (Elimination)

Figure 1: Mechanism of acid-catalyzed dehydration in benzylic alcohols.

Prevention Protocol:

  • Quench: Use Saturated NH₄Cl (mildly acidic) or Acetone (destroys borohydride) instead of HCl.

  • Workup: Wash the organic layer with NaHCO₃ to ensure pH is neutral/basic before concentration.

  • Evaporation: Keep water bath < 35°C .

Module 3: Stereochemical Soup (Cis/Trans Separation)

Diagnosis: The C1-hydroxyl and C2-methyl groups create cis and trans diastereomers.

  • Cis: OH and Me on the same side (Syn).

  • Trans: OH and Me on opposite sides (Anti).

  • Note: NaBH4 reduction typically favors the trans isomer (thermodynamic) but yields a mixture (e.g., 70:30).

Separation Strategy: Do not rely on a single solvent. The bromine atom increases lipophilicity, altering standard indanol solubility profiles.

Solvent Screening Guide (For 1g Scale):

Solvent System Suitability Observation
Hexane : Ethyl Acetate (9:1) Best for Crystallization Dissolve in hot EtOAc (min vol), add Hexane until cloudy. Cool slowly. Usually enriches the trans isomer.
Toluene (Pure) Good for Polarity Check High solubility at hot temps. Good if the cis isomer is significantly more polar.
Isopropyl Alcohol (IPA) Alternative Good for "oiling out" issues. If product oils out, add a seed crystal and stir vigorously.

Chromatography (The "Sure Thing"): If recrystallization fails to break the diastereomeric ratio:

  • Stationary Phase: Silica Gel (Standard).

  • Mobile Phase: 5%

    
     15% EtOAc in Hexanes.
    
  • Order of Elution: The Cis isomer (intramolecular H-bonding is sterically difficult here, so it interacts more with silica) usually elutes after the Trans isomer. Note: This can reverse depending on the exact puckering of the indane ring, so collect fractions carefully.

Summary Workflow

Follow this decision tree to process your crude material.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (Hex:EtOAc 4:1) Start->TLC CheckKetone Is Ketone Present? TLC->CheckKetone CheckOlefin Is Olefin Present? CheckKetone->CheckOlefin No Column Flash Column (Buffered Silica) CheckKetone->Column Yes (>5%) Girard Girard's Reagent T Wash CheckKetone->Girard Yes (<5%) Recryst Recrystallize (Hex/EtOAc) CheckOlefin->Recryst No CheckOlefin->Column Yes (Must separate) Girard->CheckOlefin

Figure 2: Purification logic flow for crude 4-bromo-2-methyl-1-indanol.

References

  • Reduction of Indanones

    • Source: "Reduction of Ketones to Alcohols."[3][4][5][6][7] Organic Syntheses, Coll.[5] Vol. 4, p. 15; Vol. 32, p. 20.

    • Relevance: Establishes NaBH4 as the standard for cyclic ketone reduction.
  • Dehydration of Benzylic Alcohols

    • Source: Bertero, N. M., et al. (2015). "Liquid phase dehydration of 1-indanol: Selective synthesis of indene." ResearchGate.[8]

    • Relevance: Confirms the acid-sensitivity of 1-indanol derivatives and the formation of indene byproducts.[9]

  • Stereoisomer Separation

    • Source: Zhou, L., et al. (1997). "Separation of cis-/trans-diastereomers... of aminoindanol." PubMed.
    • Relevance: Discusses the physical property differences (pKa, solubility)
  • General Recrystallization Guide

    • Source: "Recrystallization Solvents and Selection."[1][10][11] University of Calgary Chemistry Dept.

    • Relevance: Provides the polarity basis for selecting Hexane/EtOAc vs Toluene for aryl systems.

Sources

Technical Support Center: Minimizing Over-reduction in 4-Bromo-2-methyl-1-indanone Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the selective hydrogenation of 4-bromo-2-methyl-1-indanone. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this transformation and minimize undesirable over-reduction and hydrodebromination side reactions.

Understanding the Challenge: Competing Reaction Pathways

The primary goal in the hydrogenation of 4-bromo-2-methyl-1-indanone is the selective reduction of the ketone functionality to the corresponding alcohol, yielding 4-bromo-2-methyl-1-indanol. However, this reaction is often complicated by two major side reactions:

  • Over-reduction to the alcohol: The desired product, 4-bromo-2-methyl-1-indanol, can undergo further reduction.

  • Hydrodebromination: The carbon-bromine bond can be cleaved, leading to the formation of 2-methyl-1-indanone or 2-methyl-1-indanol.

These competing pathways necessitate precise control over reaction conditions to achieve high selectivity and yield of the desired product.

Visualizing the Reaction Pathways

G start 4-Bromo-2-methyl-1-indanone desired 4-Bromo-2-methyl-1-indanol (Desired Product) start->desired Selective Ketone Reduction dehalogenated_ketone 2-Methyl-1-indanone start->dehalogenated_ketone Hydrodebromination over_reduced 4-Bromo-2-methylindan desired->over_reduced Over-reduction dehalogenated_alcohol 2-Methyl-1-indanol desired->dehalogenated_alcohol Hydrodebromination dehalogenated_ketone->dehalogenated_alcohol Ketone Reduction

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic hydrogenation of 4-bromo-2-methyl-1-indanone, providing potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low yield of 4-bromo-2-methyl-1-indanol with significant starting material remaining. - Inactive or poisoned catalyst.[1] - Insufficient hydrogen pressure or reaction time. - Low reaction temperature.- Use a fresh batch of catalyst.[1] - Increase hydrogen pressure incrementally. - Prolong the reaction time, monitoring progress by TLC or LC-MS. - Gradually increase the reaction temperature.
Significant formation of 2-methyl-1-indanol (hydrodebromination). - Overly aggressive catalyst (e.g., high loading of Pd/C). - High hydrogen pressure and/or temperature.[1] - Prolonged reaction time.- Reduce catalyst loading. - Switch to a less active catalyst or a modified catalyst. - Lower the hydrogen pressure (e.g., to atmospheric pressure).[1] - Decrease the reaction temperature. - Monitor the reaction closely and stop it once the starting material is consumed.
Formation of 2-methyl-1-indanone. - Hydrodebromination of the starting material before ketone reduction.- This suggests that the C-Br bond is more labile than the ketone under the current conditions. Employ milder conditions as suggested above. Consider catalytic transfer hydrogenation as an alternative.
Formation of a mixture of all possible products. - Lack of selectivity in the catalytic system.- Optimize reaction conditions systematically (catalyst, solvent, temperature, pressure). - Consider using a catalyst poison, such as diphenylsulfide, to selectively reduce the ketone without affecting the C-Br bond.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the hydrogenation of 4-bromo-2-methyl-1-indanone, and how can I minimize it?

A1: The most common and challenging side product is typically 2-methyl-1-indanol, which results from both ketone reduction and hydrodebromination. To minimize its formation, it is crucial to employ mild reaction conditions. This includes using a lower catalyst loading, operating at or near atmospheric hydrogen pressure, and maintaining a low reaction temperature.[1] Close monitoring of the reaction progress is essential to stop the reaction as soon as the starting material is consumed, preventing further reduction.

Q2: How does the choice of catalyst influence the selectivity of the reaction?

A2: The choice of catalyst is critical. Palladium on carbon (Pd/C) is a common choice for hydrogenations, but it can be aggressive and promote hydrodehalogenation.[3] Using a lower percentage of palladium on the support (e.g., 5% instead of 10%) can help. Alternatively, other catalysts like platinum oxide (PtO2) might offer different selectivity profiles. In some cases, using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO3 poisoned with lead), can be beneficial for achieving higher selectivity, although it is more commonly used for alkyne reductions.[4]

Q3: Can the solvent choice impact the outcome of the hydrogenation?

A3: Yes, the solvent can influence catalyst activity and selectivity.[1] Polar, neutral solvents like ethanol, methanol, and ethyl acetate are common choices.[1] The solubility of the substrate and the interaction of the solvent with the catalyst surface can affect the reaction rate and the product distribution. It is often beneficial to screen a few different solvents to find the optimal one for a specific substrate and catalyst system.

Q4: Is catalytic transfer hydrogenation a viable alternative to using hydrogen gas?

A4: Catalytic transfer hydrogenation (CTH) can be an excellent alternative, often offering higher selectivity and avoiding the need for high-pressure hydrogenation equipment.[5] In CTH, a hydrogen donor molecule, such as formic acid, ammonium formate, or isopropanol, is used in the presence of a catalyst (often Pd/C).[5] This method can sometimes provide better control over the reduction and minimize hydrodehalogenation.

Q5: How can I effectively monitor the reaction to prevent over-reduction?

A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material and, if available, the desired product standard, you can track the consumption of the starting material and the formation of products. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information about the relative amounts of starting material, desired product, and side products over time.

Experimental Protocol: Selective Hydrogenation of 4-Bromo-2-methyl-1-indanone

This protocol provides a general guideline and may require optimization for specific experimental setups and substrate batches.

Materials:
  • 4-bromo-2-methyl-1-indanone

  • Palladium on carbon (5% Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas

  • Nitrogen gas

  • Celite

  • Reaction flask (e.g., Parr shaker bottle or a round-bottom flask with a septum)

  • Hydrogenation apparatus (e.g., Parr shaker or a balloon setup)

  • Stirring mechanism

  • Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel)

Procedure:
  • Preparation:

    • In a clean, dry reaction flask, dissolve 4-bromo-2-methyl-1-indanone (1.0 eq) in anhydrous ethanol.

    • Carefully add 5% Pd/C (0.01-0.05 eq by weight).

    • Seal the flask.

  • Inerting the System:

    • Purge the flask with nitrogen gas for 5-10 minutes to remove any oxygen.

    • Evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle three times.

  • Hydrogenation:

    • Introduce hydrogen gas to the flask. If using a balloon, ensure it is securely attached. If using a Parr apparatus, pressurize to the desired level (start with atmospheric pressure or slightly above).

    • Begin vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes).

  • Work-up:

    • Once the starting material is consumed (as indicated by monitoring), stop the reaction.

    • Carefully vent the hydrogen gas and purge the flask with nitrogen.[6]

    • Add a small amount of Celite to the reaction mixture and stir for a few minutes to adsorb the catalyst.[7]

    • Filter the mixture through a pad of Celite in a Büchner or sintered glass funnel.[6][7]

    • Wash the filter cake with additional ethanol to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography to isolate the desired 4-bromo-2-methyl-1-indanol.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Substrate in Ethanol add_catalyst Add 5% Pd/C dissolve->add_catalyst inert Inert with N2 add_catalyst->inert hydrogenate Introduce H2 & Stir inert->hydrogenate monitor Monitor by TLC/LC-MS hydrogenate->monitor quench Purge with N2 monitor->quench filter Filter through Celite quench->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify

References

  • Benchchem. (n.d.). Technical Support Center: Strategies for Selective Catalytic Hydrogenation of Thiazole Rings.
  • Curly Arrow. (2010, March 31). Catalytic Hydrogenation Part III - More Tips and Tricks.
  • Organic Chemistry Portal. (n.d.). Hydrogen.
  • Reddit. (2022, January 21). Hydrogenation reaction tips and tricks. r/Chempros.
  • MDPI. (n.d.). Recent Advances of Pd/C-Catalyzed Reactions.
  • PMC - NIH. (2023, November 11). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction.
  • Beilstein Journal of Organic Chemistry. (n.d.). Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes.

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol . It is designed for researchers utilizing this molecule as a chiral scaffold in drug development (e.g., for melatonin receptor agonists or similar indane-based pharmacophores).

Executive Summary & Structural Context

4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol (hereafter 4-Br-Indanol ) is a critical chiral building block. Its analysis requires distinguishing between two primary isomeric challenges:

  • Stereochemical Configuration: Differentiating the cis- (syn) and trans- (anti) diastereomers at the C1 and C2 positions.

  • Regiochemical Purity: Confirming the bromine substitution at the C4 position versus the C5, C6, or C7 isomers.

This guide compares the spectral performance of the target molecule against its diastereomer and regioisomers, establishing a self-validating protocol for structural confirmation.

Comparative Analysis: Stereochemistry (Cis vs. Trans)

The most critical quality attribute for this intermediate is the relative stereochemistry between the hydroxyl group at C1 and the methyl group at C2.

Mechanistic Logic: The Karplus Relationship in Indane Rings

Unlike cyclohexane systems where trans-diaxial couplings are large (


 Hz), the 5-membered indane ring adopts a puckered "envelope" conformation.
  • Cis-Isomer: The H1 and H2 protons are on the same face (syn-clinal). The dihedral angle is typically

    
    . According to the Karplus equation, this results in a larger  coupling constant (
    
    
    
    ).
  • Trans-Isomer: The H1 and H2 protons are on opposite faces (anti-clinal). Due to ring strain, they often cannot achieve a perfect anti-periplanar (

    
    ) alignment; the angle is often closer to 
    
    
    
    or distorted, resulting in a smaller coupling constant.
Data Comparison Table: Stereochemical Markers
FeatureCis-Isomer (Target)Trans-Isomer (Alternative)Causality
H1 Multiplicity Doublet (d)Doublet (d) or Broad SingletSplitting by H2.

Coupling
5.0 – 7.0 Hz 1.5 – 3.5 Hz Dihedral angle dependence (Karplus).
H1 Chemical Shift

4.9 – 5.1 ppm

4.7 – 4.9 ppm
Anisotropic shielding differences.
NOE Correlation Strong H1

H2
Weak / AbsentSpatial proximity (< 3 Å in cis).
Methyl Shift (C2-Me)

~1.15 ppm

~1.25 ppm
Shielding by aromatic ring current varies with pucker.

Diagnostic Rule: If the benzylic proton (H1) appears as a doublet with


 Hz, the sample is predominantly the cis-isomer . If 

Hz, it is the trans-isomer .

Comparative Analysis: Regiochemistry (4-Br vs. 5/6-Br)

Confirming the bromine position is essential to rule out isomers formed during non-selective bromination or Friedel-Crafts cyclization.

Aromatic Region Logic (ABC System)

The 4-bromo substitution leaves three aromatic protons: H5, H6, and H7.

  • H5: Ortho to Bromine. Deshielded/affected by -I effect.

  • H6: Meta to Bromine.

  • H7: Adjacent to the cyclopentyl ring junction (C1).

Data Comparison: Aromatic Splitting Patterns
IsomerSplitting PatternKey Signals
4-Bromo (Target) ABC / AMX 3 Protons.H5: Doublet (d,

Hz).• H6: Triplet/dd (

Hz).• H7: Doublet (d,

Hz).Distinctive "1:1:1" intensity pattern.
5-Bromo ABX 3 Protons.H4: Singlet (s) or small doublet (d,

Hz).• H6/H7: Roofing AB system.Presence of a singlet implies 5- or 6-substitution.
6-Bromo ABX Similar to 5-Br but shifts differ due to proximity to C1-OH.

Experimental Protocol: Self-Validating Assignment

Step 1: Sample Preparation[1]
  • Solvent:

    
     (Standard). Use 
    
    
    
    only if OH coupling is required to confirm exchangeable protons.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (

    
     0.00) or Residual 
    
    
    
    (
    
    
    7.26).
Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1D Proton (

    
    ).
    
  • Scans (NS): 16 (sufficient for >10 mg).

  • Spectral Width: -2 to 14 ppm.

  • Apodization: 0.3 Hz Line Broadening (LB) to resolve fine couplings.

Step 3: Assignment Workflow (Logic Diagram)

NMR_Assignment_Workflow Start Start: Acquire 1H Spectrum Check_Aromatic Analyze Aromatic Region (6.8 - 7.6 ppm) Start->Check_Aromatic Decision_Regio Is pattern ABC (3 signals, no singlets)? Check_Aromatic->Decision_Regio Regio_Fail FAIL: Likely 5-Br or 6-Br Isomer Decision_Regio->Regio_Fail No Regio_Pass PASS: 4-Br Core Confirmed Decision_Regio->Regio_Pass Yes Check_H1 Analyze H1 Signal (~5.0 ppm) Regio_Pass->Check_H1 Measure_J Measure J(1,2) Coupling Check_H1->Measure_J Res_Cis J = 5.0 - 7.0 Hz CIS Isomer (Target) Measure_J->Res_Cis Large J Res_Trans J = 1.5 - 3.5 Hz TRANS Isomer Measure_J->Res_Trans Small J

Caption: Logical workflow for structural validation of 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol.

Expected Chemical Shift Data (Simulated/Empirical)

The following table summarizes the expected chemical shifts for the Cis-isomer in


.
Proton

(ppm)
Multiplicity

(Hz)
Assignment Logic
H5 7.42Doublet (d)7.8Aromatic, ortho to Br (deshielded).
H7 7.25Doublet (d)7.5Aromatic, ortho to C1.
H6 7.10Triplet (t)7.6Aromatic, meta to Br.
H1 4.95 Doublet (d) 5.5 Benzylic methine. Diagnostic for stereochem.
H3a 3.05dd16.0, 7.5Benzylic methylene (geminal + vicinal).
H3b 2.65dd16.0, 4.0Benzylic methylene.
H2 2.45Multiplet (m)-Methine, coupled to H1, H3a, H3b, Me.
-OH 1.8 - 2.5Broad (br s)-Exchangeable (varies with conc/temp).
2-Me 1.18Doublet (d)6.8Methyl group coupled to H2.

References

  • BenchChem. Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. (2025).[1][2][3] Retrieved from

  • ChemicalBook. 2-Bromo-1-indanol (5400-80-6) 1H NMR Spectrum. Retrieved from

  • Oregon State University. 1H NMR Chemical Shifts and Coupling Constants. Retrieved from

  • ResearchGate. Silylative kinetic resolution of racemic cis-2-methyl-1-indanol. (Snippet confirming J=5.1 Hz for cis). Retrieved from

  • LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes and Cyclic Systems. Retrieved from

Sources

mass spectrometry fragmentation pattern of 4-bromo-2-methylindan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation pattern of 4-bromo-2-methylindan-1-ol , a critical intermediate in the synthesis of bioactive indan derivatives. It compares the compound's spectral signature against its synthetic precursor (the ketone) and common impurities to facilitate precise structural confirmation.

Executive Summary & Application Context

4-bromo-2-methylindan-1-ol is a chiral scaffold often employed in the development of CNS-active agents (e.g., melatonin receptor agonists or MAO-B inhibitors). In drug development pipelines, distinguishing this alcohol from its ketone precursor (4-bromo-2-methyl-1-indanone) and its dehydration product (4-bromo-2-methylindene) is critical for quality control.

This guide provides a definitive fragmentation analysis using Electron Ionization (EI) Mass Spectrometry (70 eV) , the gold standard for structural elucidation of small molecule intermediates.

Feature4-Bromo-2-methylindan-1-ol4-Bromo-2-methyl-1-indanone
Role Target IntermediateStarting Material / Impurity
Formula C₁₀H₁₁BrOC₁₀H₉BrO
MW (Monoisotopic) 226.00 / 228.00223.98 / 225.98
Key Diagnostic Loss of H₂O (

)
Loss of CO (

)

Experimental Methodology (EI-MS)

To ensure reproducible fragmentation patterns, the following GC-MS protocol is recommended. This method minimizes thermal degradation prior to ionization.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)[1][2]
  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM). Avoid methanol to prevent potential methylation artifacts in the injector.

  • Inlet Conditions:

    • Mode: Splitless (0.5 min purge).

    • Temperature: 250°C (High enough to volatilize, but monitored to prevent thermal dehydration).

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

  • Oven Program: 60°C (1 min hold)

    
     20°C/min 
    
    
    
    280°C (5 min hold).
  • MS Source (EI):

    • Ionization Energy: 70 eV (Standard library compatible).

    • Source Temp: 230°C.

    • Scan Range: m/z 40–400.[1]

Fragmentation Analysis & Mechanism

The mass spectrum of 4-bromo-2-methylindan-1-ol is characterized by a weak molecular ion and dominant fragmentations driven by the hydroxyl group and the bromine substituent.

Molecular Ion & Isotopic Pattern
  • Peaks: m/z226 and 228 .

  • Pattern: A characteristic 1:1 doublet intensity ratio confirms the presence of a single Bromine atom (

    
    Br and 
    
    
    
    Br).
  • Stability: The molecular ion (

    
    ) is relatively unstable due to the facile loss of water common in cyclic benzylic alcohols.
    
Primary Fragmentation Pathways

The fragmentation follows two competing pathways: Dehydration (dominant) and Dehalogenation .

Pathway A: Dehydration (Diagnostic for Alcohol)

The most intense high-mass peaks arise from the loss of water (


).
  • Mechanism: 1,2-elimination of water involving the benzylic hydroxyl group and a hydrogen from the adjacent C2 position.

  • Result: Formation of the 4-bromo-2-methylindene radical cation (m/z 208/210).

  • Significance: This peak distinguishes the alcohol from the ketone precursor, which cannot lose water.

Pathway B: Loss of Bromine[2]
  • Mechanism: Homolytic cleavage of the C-Br bond.

  • Result: Formation of the 2-methylindan-1-ol cation (m/z 147).

  • Observation: This peak lacks the bromine isotopic doublet.

Pathway C: Formation of Indenyl Cation (Base Peak Candidate)

Sequential loss of water and bromine leads to a highly stable aromatic system.

  • Transition: m/z 208/210 (Bromoindene)

    
     Loss of Br
    
    
    
    
    
    m/z129 .
  • Structure: The 2-methylindenyl cation (C₁₀H₉⁺). This ion is resonance-stabilized and often constitutes the base peak (100% relative abundance) in substituted indanes.

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic flow from the molecular ion to the stable terminal fragments.

Fragmentation M Molecular Ion (M+) m/z 226 / 228 (1:1 Ratio) M_H2O [M - H2O]+ 4-Bromo-2-methylindene m/z 208 / 210 M->M_H2O - H2O (18 u) Dehydration M_Br [M - Br]+ 2-Methylindan-1-ol cation m/z 147 M->M_Br - Br (79/81 u) Indenyl [M - H2O - Br]+ 2-Methylindenyl cation m/z 129 M_H2O->Indenyl - Br (79/81 u) M_Br->Indenyl - H2O (18 u) Tropylium Rearranged Tropylium m/z 115 Indenyl->Tropylium - CH2 (14 u) Ring Contraction

Caption: Predicted EI-MS fragmentation pathways for 4-bromo-2-methylindan-1-ol showing the convergence on the stable indenyl cation.

Comparative Analysis: Product vs. Alternatives

To validate the synthesis, the analyst must differentiate the product from the starting material and the dehydration impurity.

Table 1: Diagnostic Ion Comparison
Ion IdentityProduct (Alcohol)Precursor (Ketone)Impurity (Alkene)
Molecular Ion (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
226 / 228 (Weak)224 / 226 (Strong)208 / 210 (Strong)
Base Peak (Typical) 129 (Indenyl cation)145 / 147 (Loss of Br)208 / 210 (Molecular Ion)
Diagnostic Loss 1

(Water)

208/210

(CO)

196/198

(Methyl)

193/195
Diagnostic Loss 2

(Br)

147

(Br)

145

(Br)

129
Key Differentiator Presence of m/z 147 & 129; Loss of 18.[1][3]Presence of m/z 196 (Loss of CO).Absence of m/z 226; Strong m/z 208.
Interpretation of Results
  • If m/z 224/226 is observed: The reduction was incomplete; residual ketone is present. Look for the characteristic loss of CO (m/z 196).

  • If m/z 208/210 is the highest mass: The sample has undergone thermal dehydration in the GC inlet or was degraded during workup. Lower the inlet temperature to confirm.

  • Confirmation of Target: The spectrum must show the molecular ion at 226/228 (even if weak) and a distinct fragment at m/z 147 (

    
    ), which is not accessible from the alkene impurity.
    

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Bromo-1-indanol (Analog). NIST Standard Reference Database 1A v17.

  • PubChem. 4-Bromo-2-methyl-1-indanone (Precursor Data). National Library of Medicine.

  • McLafferty, F. W., & Tureček, F. (1993).[4] Interpretation of Mass Spectra. University Science Books. (Standard reference for dehydration and halide loss mechanisms).

  • BenchChem. Spectroscopic Characterization of 1-Methylindan-2-one: A Technical Guide. (Reference for methyl-indan fragmentation patterns).

Sources

FTIR absorption peaks for 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide to the FTIR Spectroscopy of 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) absorption profile of 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol, a substituted indanol derivative relevant in organic synthesis and drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak list, offering a comparative analysis grounded in the principles of vibrational spectroscopy. We will dissect the expected spectrum by correlating specific vibrational modes with the molecule's distinct functional groups, compare it with structurally similar compounds to highlight key differences, and provide a validated protocol for acquiring high-quality spectral data.

Introduction: The Role of FTIR in Structural Elucidation

In the landscape of synthetic chemistry and pharmaceutical development, unambiguous structural verification is paramount. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.[1] By measuring the absorption of infrared radiation by a molecule, which excites specific bond vibrations, an FTIR spectrum provides a unique "molecular fingerprint".[2] This guide focuses on predicting and interpreting this fingerprint for 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol, allowing for its confident identification and differentiation from related precursors and byproducts.

The subject molecule, with its unique combination of a secondary alcohol, a substituted aromatic ring, and aliphatic components, presents a rich and illustrative FTIR spectrum. Understanding the origin and expected position of each absorption peak is crucial for quality control and reaction monitoring.

Molecular Structure and Key Vibrational Modes

To accurately predict the FTIR spectrum, we must first analyze the molecule's structure and identify the bonds expected to produce significant IR absorptions. The structure contains an aromatic ring, a five-membered aliphatic ring, a methyl group, a hydroxyl group, and a bromine substituent.

G cluster_stretch Stretching Vibrations cluster_bend Bending Vibrations OH_stretch O-H Stretch CH_arom_stretch Aromatic C-H Stretch CH_aliph_stretch Aliphatic C-H Stretch CC_arom_stretch Aromatic C=C Stretch CO_stretch C-O Stretch CBr_stretch C-Br Stretch CH_bend_oop Aromatic C-H Bend (Out-of-Plane) CH_bend_aliph Aliphatic C-H Bend Molecule 4-bromo-2-methyl- 2,3-dihydro-1H-inden-1-ol Molecule->OH_stretch Molecule->CH_arom_stretch Molecule->CH_aliph_stretch Molecule->CC_arom_stretch Molecule->CO_stretch Molecule->CBr_stretch Molecule->CH_bend_oop Molecule->CH_bend_aliph

Figure 2: Key IR-active vibrational modes for the target molecule.

Predicted FTIR Absorption Profile and Comparative Analysis

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity & ShapeRationale and Comparative Insights
3600 - 3200 O-H Stretch (Alcohol)Strong, BroadThis is one of the most characteristic peaks in the spectrum. [3][4]Its broadness is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. [4][5]In a very dilute, non-polar solution where hydrogen bonding is minimized, this peak would appear as a sharper band near 3600 cm⁻¹. [6]This peak is absent in the precursor ketone, 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-one, making it a definitive marker for successful reduction.
3100 - 3000 C-H Stretch (Aromatic)Medium to Weak, SharpThese absorptions occur at a slightly higher frequency than their aliphatic counterparts and confirm the presence of the aromatic ring. [7][8]In a high-resolution spectrum, multiple small peaks may be visible in this region. [2]
3000 - 2850 C-H Stretch (Aliphatic)Strong, SharpThese peaks arise from the C-H bonds in the five-membered ring and the methyl group. [9][10]They are typically more intense than the aromatic C-H stretches and are a hallmark of saturated carbon centers.
1600 - 1450 C=C Stretch (Aromatic Ring)Medium to Weak, SharpThe benzene ring has characteristic in-ring carbon-carbon stretching vibrations that appear in this region. [7][8]Typically, two or three bands are observed, with notable peaks often appearing near 1600 cm⁻¹ and 1500 cm⁻¹. [7]The exact positions and intensities are influenced by the substitution pattern.
1470 - 1350 C-H Bend (Aliphatic)MediumBending vibrations (scissoring and rocking) from the -CH₂- and -CH₃ groups appear here. [9][10]A distinct band around 1375 cm⁻¹ is often indicative of a methyl group.
~1100 C-O Stretch (Secondary Alcohol)Strong, SharpThe stretching vibration of the carbon-oxygen single bond in alcohols gives a strong absorption in the fingerprint region. [2][6]For secondary alcohols like 1-indanol, this peak is typically found around 1050-1100 cm⁻¹. [4]This contrasts with primary alcohols (e.g., benzyl alcohol) which absorb closer to 1050 cm⁻¹.
900 - 675 C-H Bend (Aromatic, Out-of-Plane)Strong, SharpThe position of these strong "oop" bending bands is highly diagnostic of the substitution pattern on the aromatic ring. [2][8]For the 1,2,3-trisubstituted pattern present in the aromatic portion of the indanol core, characteristic bands are expected in this region. Comparing this region to the parent compound, 1-indanol, would reveal shifts due to the bromine substituent.
690 - 515 C-Br StretchMedium to WeakThe carbon-bromine stretch is found in the low-frequency fingerprint region. [11]Its presence confirms the bromination of the aromatic ring. This peak would be absent in the non-brominated analogue, 2-methyl-2,3-dihydro-1H-inden-1-ol.
Comparative Analysis: The Influence of Substituents
  • Versus 1-Indanol: The spectrum of 1-indanol, the parent compound, would be very similar in the O-H, C-H, and C-O stretching regions. [12][13]The key differences for 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol would be:

    • The appearance of the C-Br stretching vibration in the low-wavenumber region (<700 cm⁻¹).

    • Additional aliphatic C-H stretching and bending modes from the methyl group.

    • A shift in the aromatic C-H out-of-plane bending bands (900-675 cm⁻¹) due to the change in substitution pattern from disubstituted (in indanol) to trisubstituted.

  • Versus Toluene: Toluene provides a simple reference for aromatic and methyl C-H vibrations. Its spectrum clearly shows the aromatic C-H stretches above 3000 cm⁻¹ and the alkyl C-H stretches below 3000 cm⁻¹. [2]Our target molecule displays this same characteristic separation, reinforcing the assignment of these regions.

Experimental Protocol: Best Practices for Data Acquisition

To validate the predicted profile, a high-quality experimental spectrum is required. The following protocol outlines a standard procedure using a modern Attenuated Total Reflectance (ATR) FTIR spectrometer, which is a common, user-friendly technique requiring minimal sample preparation.

Objective: To obtain a clean, high-resolution FTIR spectrum of 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol.

Materials:

  • FTIR Spectrometer with a Diamond or Germanium ATR accessory.

  • Sample of 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol (solid powder).

  • Spatula.

  • Solvent for cleaning (e.g., Isopropanol or Acetone).

  • Lint-free wipes (e.g., Kimwipes).

Methodology:

  • Background Spectrum Acquisition (Self-Validation Step):

    • Ensure the ATR crystal is clean. Using a lint-free wipe dampened with isopropanol, gently clean the crystal surface and allow it to dry completely.

    • In the spectrometer software, initiate the command to collect a background spectrum. This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response. The software will automatically subtract this from the sample spectrum, ensuring that the final data only reflects the sample itself. A clean, flat baseline after the background scan validates that the instrument is ready.

  • Sample Application:

    • Place a small amount of the solid sample (a few milligrams is sufficient) onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Inadequate contact is a common source of poor-quality, low-intensity spectra.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan from the software. A typical scan collects data from 4000 cm⁻¹ to 400 cm⁻¹.

    • For high-quality data, co-add at least 16 or 32 scans. This process averages multiple scans to improve the signal-to-noise ratio.

    • Set the spectral resolution to 4 cm⁻¹. This is sufficient for most routine structural identification tasks.

  • Data Processing and Cleaning:

    • Once the scan is complete, raise the press arm and carefully clean the sample off the ATR crystal using a dry wipe first, followed by a solvent-dampened wipe.

    • In the software, perform an ATR correction (if available) to account for the wavelength-dependent depth of penetration of the IR beam.

    • Use the software's peak-picking tool to label the wavenumbers of the major absorption bands.

Conclusion

The FTIR spectrum of 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol is a composite of distinct, predictable absorption bands that serve as a robust tool for its identification. The key diagnostic peaks are the broad O-H stretch (3600-3200 cm⁻¹), the strong aliphatic C-H stretches (3000-2850 cm⁻¹), the strong C-O stretch of a secondary alcohol (~1100 cm⁻¹), and the C-Br stretch in the low-frequency region (690-515 cm⁻¹). By comparing an experimental spectrum to this guide and to the spectra of related compounds like 1-indanol, researchers can confidently verify the structure, assess purity, and monitor the progress of reactions involving this important synthetic intermediate.

References

  • Rathee, N. (2025). IR Spectra of Alcohols. Prezi.
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols.
  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.
  • B.A. Smith. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy.
  • PubChem. (n.d.). 1-Indanol. National Institutes of Health.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • NIST. (n.d.). 1-Indanol. NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups.
  • ChemicalBook. (n.d.). 4-BROMO-2,3-DIHYDRO-1H-INDEN-1-OL synthesis.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry.
  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry.
  • Y. W. Mirzayanti, et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • S. Kumar, et al. (2022). FTIR analysis and interpretation of IR spectra of four spice oils extracted by hydrodistillation. The Pharma Innovation Journal.

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol. As a brominated organic compound, this substance requires management as hazardous waste from the moment of its generation to its final disposal.[1] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Hazard Identification and Risk Assessment

Therefore, it is prudent to handle 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol and any materials contaminated with it as hazardous. The presence of bromine classifies this compound as a halogenated organic substance, which has specific disposal requirements.

Key Hazards:

  • Toxicity: Likely harmful via ingestion, inhalation, and skin contact.[2]

  • Irritation: Potential to cause serious eye and skin irritation.[3][4]

  • Environmental: Halogenated organic compounds should not be released into the environment.[5][6]

Personal Protective Equipment (PPE)

When handling 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol in pure form or as waste, the following minimum PPE is required to prevent exposure:

PPE ItemSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended if splashing is possible.[2][7]Protects against splashes and potential eye irritation.[2]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use.[8]Prevents skin contact, as the substance is likely harmful upon dermal absorption.[2]
Body Protection A standard laboratory coat. For larger quantities or spill cleanup, chemically resistant overalls are advised.[2]Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[5][9]Minimizes the risk of inhaling aerosols or vapors, which may be harmful.[2]

Waste Segregation and Collection Protocol

The cardinal rule of chemical waste management is proper segregation at the point of generation.[10] Mixing different waste streams can create dangerous reactions and complicates the disposal process. Because this compound is a brominated organic, it must be disposed of in a dedicated Halogenated Organic Waste stream.

Step-by-Step Collection Procedure:
  • Designate a Waste Container: Obtain a waste container specifically designated for "Halogenated Organic Waste." This container must be chemically compatible with the waste; for organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate.[1][11]

  • Segregate Waste Streams: At your workstation, use separate temporary collection vessels for halogenated and non-halogenated waste. Never mix these two streams.[10] The diagram below illustrates the initial decision process.

  • Transfer Waste: Carefully transfer waste containing 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol (e.g., reaction mother liquors, contaminated solvents from purification) into the designated Halogenated Organic Waste container.

  • Contaminated Solids: Any solid materials contaminated with this compound (e.g., silica gel, filter paper, gloves, paper towels) must also be disposed of as hazardous waste. Collect these items in a separate, clearly labeled, and sealed bag or container designated for solid halogenated waste.

  • Keep Container Closed: The waste container must be kept tightly sealed except when actively adding waste.[1][10] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

WasteSegregation start Waste Generated in Lab is_halogenated Does the waste contain Bromine, Chlorine, Fluorine, or Iodine? start->is_halogenated halogenated_waste Halogenated Organic Waste is_halogenated->halogenated_waste Yes non_halogenated_waste Non-Halogenated Organic Waste is_halogenated->non_halogenated_waste No

Caption: Initial decision tree for laboratory waste segregation.

Container Management and Labeling

Proper container management is a cornerstone of laboratory safety and regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[12]

  • Container Integrity: Use only containers that are in good condition, free from leaks or damage, and have a secure, leak-proof closure.[12]

  • Labeling: From the moment the first drop of waste is added, the container must be labeled.[1] The label must clearly state:

    • The words "HAZARDOUS WASTE "

    • The full chemical names of all contents (e.g., "Waste 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol in Dichloromethane/Methanol"). Avoid abbreviations or formulas.

    • The approximate percentages of each component.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

    • The date the container was started (first waste added).

  • Filling: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[11]

Storage in a Satellite Accumulation Area (SAA)

Designate a specific location in the laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).[1]

  • Location: The SAA must be under the control of the laboratory personnel.

  • Secondary Containment: The waste container(s) must be kept in a secondary containment tray or bin that can hold the entire volume of the largest container.[11][12] This prevents the spread of material in case of a leak.

  • Segregation: Keep incompatible waste streams physically separated within the SAA. For example, do not store acids and organic solvents in the same secondary containment.[12]

  • Volume Limits: A maximum of 55 gallons of a single hazardous waste stream may be accumulated in an SAA. Once this limit is reached, the waste must be removed by the institution's Environmental Health & Safety (EHS) department within three days.[1]

Waste Pickup and Final Disposal

The final disposal of hazardous waste is a highly regulated process that must be managed by trained professionals.

  • Request Pickup: Once your waste container is nearly full (around 90%), or if it has been accumulating for an extended period (typically not to exceed 12 months), contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.[1]

  • EHS Handling: The EHS department will transport the waste to a central accumulation facility before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Ultimate Disposal Method: The standard and environmentally appropriate disposal method for halogenated organic waste is high-temperature incineration.[13] This process destroys the organic molecule. Incinerators used for this purpose are equipped with specialized "scrubbers" that neutralize and capture the acidic gases (like hydrogen bromide) produced during combustion.[13]

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS Management cluster_Disposal Final Disposal gen Waste Generation seg Segregation into Halogenated Waste Stream gen->seg collect Collection in Labeled Waste Container seg->collect saa Storage in SAA (Secondary Containment) collect->saa pickup EHS Pickup Request saa->pickup tsdf Transport to Licensed Disposal Facility (TSDF) pickup->tsdf incinerate High-Temperature Incineration with Acid Gas Scrubbing tsdf->incinerate

Caption: Complete workflow for hazardous chemical waste disposal.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Alert others in the immediate vicinity.

  • Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab and contact your institution's emergency line.

  • Small Spills: For a small, manageable spill:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical spill kit).[9] Do not use combustible materials like paper towels to absorb large quantities of liquid.

    • Sweep up the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[5]

    • Clean the spill area with soap and water.

    • Report the incident to your laboratory supervisor and EHS department.

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. Laboratory Chemical Waste Management Guidelines.

  • Ace Waste. Properly Managing Chemical Waste in Laboratories.

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.

  • National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Management of Waste.

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.

  • Fisher Scientific. Safety Data Sheet.

  • Echemi. 4-Bromo-2-methyl-1-indanone Safety Data Sheets.

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?

  • US Environmental Protection Agency (EPA). Bromination Process For Disposal Of Spilled Hazardous Materials.

  • Echemi. 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one SDS.

  • Fisher Scientific. Safety Data Sheet for 3-Bromo-1-propanol.

  • Fisher Scientific. Safety Data Sheet for Methyl bromoacetate.

  • Spectrum Chemical. Material Safety Data Sheet for 1,2-Dibromoethane.

  • TCI Chemicals. Safety Data Sheet for 1-Bromo-4-fluorobutane.

  • Fisher Scientific. Safety Data Sheet for 4-Bromo-2-nitroaniline.

  • Fisher Scientific. Safety Data Sheet for 2-Bromoethanol.

  • Chemtalk. Bromine water - disposal.

  • Thermo Fisher Scientific. Safety Data Sheet for 2-Bromo-1-indanol.

  • Fisher Scientific. Safety Data Sheet for 3-Bromo-1H-indazole.

  • ResearchGate. Which is the best way to recycle or neutralise Bromine?

  • CHIMIA. Bromine Recycling in the Chemical Industry – An Example of Circular Economy.

  • Fisher Scientific. Safety Data Sheet for 1-Bromo-3-methyl-2-butene.

Sources

×

Retrosynthesis Analysis

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4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol
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4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.